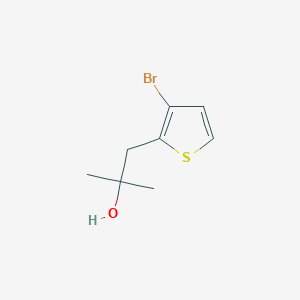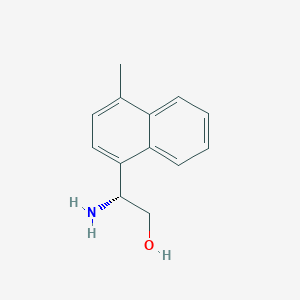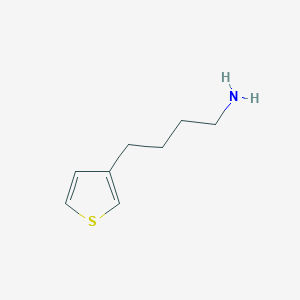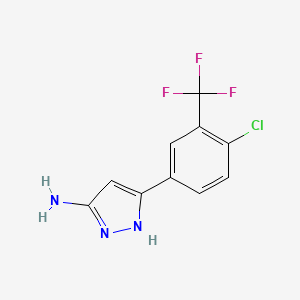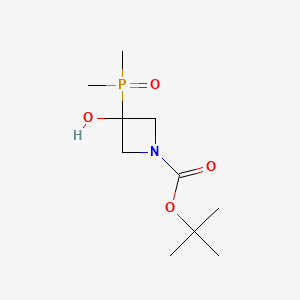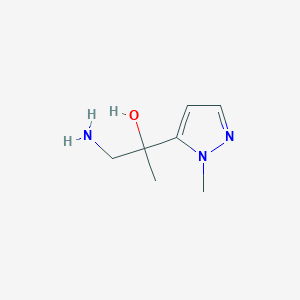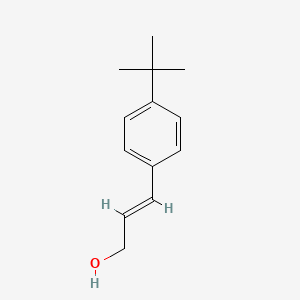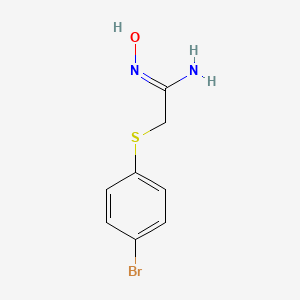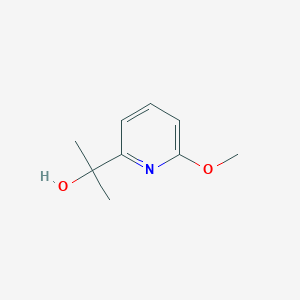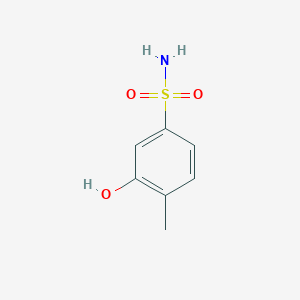
3-Hydroxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methylbenzenesulfonamide: is an organic compound with the molecular formula C7H9NO3S . It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-methylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: 3-Hydroxy-4-methylbenzenesulfonic acid.
Reduction: this compound derivatives with different substituents.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Hydroxy-4-methylbenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s sulfonamide group is known for its antibacterial properties. It is investigated for its potential use in developing new antibiotics and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This competitive inhibition prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of essential metabolites.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes involved in folate metabolism, such as dihydropteroate synthase.
Pathways: By inhibiting these enzymes, the compound disrupts the synthesis of folic acid, which is crucial for DNA replication and cell division in bacteria.
Comparison with Similar Compounds
4-Methylbenzenesulfonamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybenzenesulfonamide: Lacks the methyl group, affecting its solubility and reactivity.
N-Hydroxy-4-methylbenzenesulfonamide: Similar structure but with an additional hydroxyl group on the nitrogen atom, altering its chemical properties.
Uniqueness: 3-Hydroxy-4-methylbenzenesulfonamide is unique due to the presence of both hydroxyl and methyl groups on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to inhibit specific enzymes also distinguishes it from other sulfonamide derivatives, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
43059-20-7 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(4-7(5)9)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
GDICVQLUNBWCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


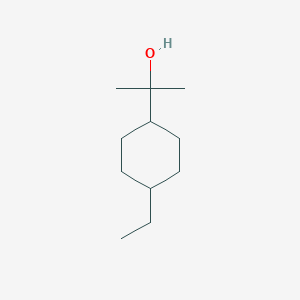
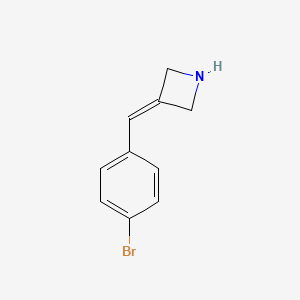
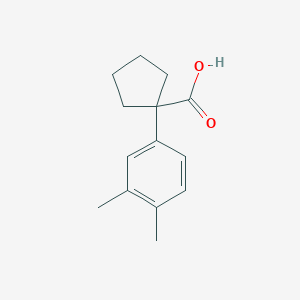
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)
